molecular formula C28H29ClN4O2S B12205165 (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12205165
M. Wt: 521.1 g/mol
InChI Key: KNGDOQKFLOYANO-UQQQWYQISA-N
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Description

The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and a piperidine ring, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the thiazole ring, and the final coupling of these rings with the piperidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and propoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one include other pyrazole-thiazole derivatives and compounds with similar structural motifs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H29ClN4O2S

Molecular Weight

521.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C28H29ClN4O2S/c1-3-15-35-24-10-9-20(16-23(24)29)26-21(18-33(31-26)22-7-5-4-6-8-22)17-25-27(34)30-28(36-25)32-13-11-19(2)12-14-32/h4-10,16-19H,3,11-15H2,1-2H3/b25-17-

InChI Key

KNGDOQKFLOYANO-UQQQWYQISA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5)Cl

Origin of Product

United States

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